molecular formula C9H8Cl2N4 B1434416 2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine CAS No. 1955531-12-0

2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine

Cat. No. B1434416
M. Wt: 243.09 g/mol
InChI Key: IUPQFUDKYWASDB-UHFFFAOYSA-N
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Description

“2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine” is a complex organic compound. It consists of a pyridine core, which is a basic heterocyclic organic compound with the chemical formula C5H5N. This pyridine core is substituted at the 2nd and 3rd positions with a chloromethyl group and a 4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl group respectively .


Molecular Structure Analysis

The molecular structure of “2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine” is complex due to the presence of multiple functional groups. The compound has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring are a chloromethyl group and a 4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl group .

Scientific Research Applications

Synthesis and Biological Activity

  • 2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine serves as a starting material in the synthesis of various compounds, exhibiting moderate to weak fungicidal and insecticidal activities. This compound was used in the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, highlighting its role in the development of bioactive compounds (Chen & Shi, 2008); (Chen & Shi, 2009).

Synthesis of Derivatives

  • The compound is utilized in the synthesis of various derivatives, such as 3-(pyridin-2-yl)-1,2,4-triazole derivatives, indicating its versatility and importance in chemical synthesis (Bi-hui, 2010).

In Synthesis of Complex Compounds

  • It also plays a role in the synthesis of complex structures like N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, showcasing its utility in creating structurally diverse molecules (Palamarchuk et al., 2019).

Green Chemistry

  • The compound contributes to green chemistry by being involved in the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole. This process highlights the compound's role in developing environmentally friendly synthesis methods (Gilbile et al., 2017).

In Metal-Organic Frameworks

  • It is used in the synthesis of palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands, indicating its application in creating metal-organic frameworks, which are crucial in catalysis and material science (Amadio et al., 2012).

properties

IUPAC Name

2-chloro-3-[4-(chloromethyl)-5-methyltriazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c1-6-7(5-10)13-14-15(6)8-3-2-4-12-9(8)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPQFUDKYWASDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(N=CC=C2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601152248
Record name Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine

CAS RN

1955531-12-0
Record name Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955531-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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